1-(2-Oxoethyl)cyclohexane-1-carbonitrile
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Overview
Description
1-(2-Oxoethyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C₉H₁₃NO It features a cyclohexane ring substituted with a nitrile group and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Oxoethyl)cyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl cyanoacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide.
Solvent: Ethanol or methanol.
Temperature: Reflux conditions for several hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Oxoethyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The oxoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-(2-Oxoethyl)cyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Oxoethyl)cyclohexane-1-carbonitrile depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations due to its reactive nitrile and oxoethyl groups. In biological systems, its mechanism would be determined by its interaction with molecular targets, such as enzymes or receptors, which could be explored through further research.
Comparison with Similar Compounds
1-(2-Oxoethyl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclohexane-1-carbonitrile: Lacks the oxoethyl group, making it less reactive in certain transformations.
1-(2-Oxoethyl)cyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different reactivity and applications.
Cyclohexanone: Lacks both the nitrile and oxoethyl groups, serving as a simpler precursor in organic synthesis.
The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
1-(2-oxoethyl)cyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-8-9(6-7-11)4-2-1-3-5-9/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGOZOFIRYVWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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